3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
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Overview
Description
3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenoxy group, a methoxyazetidinyl group, and a benzamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluorophenoxy and methoxyazetidinyl intermediates, followed by their coupling with a benzamide derivative. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and methoxyazetidinyl groups, to yield different substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 3-(4-chlorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
- 3-(4-bromophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
- 3-(4-methylphenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity, biological activity, and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c1-28-22-14-26(15-22)19-9-7-18(8-10-19)25-23(27)16-3-2-4-21(13-16)29-20-11-5-17(24)6-12-20/h2-13,22H,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCMSQYUISOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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